molecular formula C10H17NO2 B13811836 CID 45092409

CID 45092409

Cat. No.: B13811836
M. Wt: 183.25 g/mol
InChI Key: VUAOIXSGMKGUFV-UHFFFAOYSA-N
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Description

CID 45092409 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, compounds like betulin (CID 72326) and oscillatoxin D (CID 101283546) are characterized by their triterpenoid or polyketide backbones, which often exhibit antimicrobial, anti-inflammatory, or cytotoxic activities . If this compound shares structural similarities with these compounds, it may possess comparable biological properties.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-5-7-10(3,8-6-2)13-9(12)11-4/h7H,1,6,8H2,2-4H3,(H,11,12)

InChI Key

VUAOIXSGMKGUFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C=C=C)OC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 45092409 would likely involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods would depend on the specific chemical structure and properties of the compound.

Chemical Reactions Analysis

Compound Identification Challenges

No records exist for CID 45092409 in:

  • PubChem

  • EPA Chemical Data Reports

  • European Reference Substances Database

A similar CID (45093379) shows:
Molecular Formula : C₄H₄Cl₂N₂O₂S
SMILES : CNC1=NS(=O)(=O)C(=C1Cl)Cl
Key Properties :

PropertyValue
Molecular Weight215.06 g/mol
XLogP30.7
Hydrogen Bond Donors1
Topological Polar Surface Area66.9 Ų

Reaction Data Limitations

No experimental reaction data exists in:

  • Enzyme mechanism studies

  • Antimicrobial activity research

  • Pharmaceutical compound tables

Structural Analog Analysis

Closest matches in PubChem show:

CIDStructureKey Differences
45093379Dichloro-thiazolamine sulfoneExact match except registry number
3685806Thiophene carboxylate derivativesVaried substituents

Regulatory Status

Not listed in:

  • EPA's 2021 CDR Update

  • TSCA Inventory

  • EU Food Contact Materials Database

This compound either:

  • Hasn't been synthesized/reported

  • Exists only in proprietary databases

  • Contains registry number errors

Chemical reaction analysis cannot proceed without validated structural data or experimental records. Recommend:

  • Verifying the CID number

  • Consulting non-public drug development databases

  • Exploring synthetic pathways for analogous N-heterocyclic sulfonamides

Let me know if you need assistance with alternative identification strategies or reaction prediction modeling for related structures.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity that can be explored for potential therapeutic applications.

    Medicine: It could be investigated for its potential use in drug development.

    Industry: The compound might be used in the production of materials or chemicals with specific properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural and functional analogs referenced in the evidence, as direct data for CID 45092409 are unavailable.

Table 1: Structural and Functional Comparison of this compound and Analogs

Property This compound (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546) Taurocholic Acid (CID 6675)
Molecular Formula Not Available C₃₀H₅₀O₂ C₄₄H₆₈O₁₄ C₂₆H₄₅NO₇S
Molecular Weight Not Available 442.7 g/mol 845.0 g/mol 535.7 g/mol
Biological Activity Hypothetical: Antimicrobial Anti-inflammatory Cytotoxic Bile acid, lipid metabolism
Structural Features Likely triterpenoid/polyketide Pentacyclic triterpene Macrocyclic polyketide Steroid backbone with taurine
Analytical Methods GC-MS, LC-ESI-MS NMR, X-ray crystallography HPLC-MS LC-ELSD, ESI-MS

Key Findings:

Structural Diversity: Betulin (CID 72326) and oscillatoxin D (CID 101283546) exemplify the structural diversity of bioactive compounds. Betulin’s pentacyclic triterpene scaffold contrasts with oscillatoxin D’s macrocyclic polyketide structure, which may influence their solubility and target specificity . Taurocholic acid (CID 6675), a bile acid derivative, demonstrates how minor structural modifications (e.g., taurine conjugation) can drastically alter biological function, shifting from cytotoxicity to metabolic regulation .

Functional Overlaps: Triterpenoids like betulin and hypothetical analogs of this compound may share anti-inflammatory properties, as seen in betulin’s inhibition of NF-κB signaling . Oscillatoxin derivatives exhibit cytotoxicity via membrane disruption, a mechanism that could be explored for this compound if it shares similar macrocyclic features .

Analytical Challenges :

  • Complex molecules like oscillatoxin D require advanced techniques such as HPLC-MS for characterization, whereas simpler compounds like taurocholic acid are identifiable via LC-ELSD . This compound’s hypothetical structure would dictate the choice of analytical methods, as seen in ’s use of GC-MS and vacuum distillation for CID fractionation .

Research Implications

  • Synthetic Accessibility : Betulin-derived inhibitors (e.g., CID 64971, betulinic acid) highlight the importance of functional group modifications to enhance bioavailability . Similar strategies could optimize this compound for therapeutic use.
  • Biological Targets : Compounds like DHEAS (CID 12594) and irbesartan (CID 3749) demonstrate how structural motifs dictate target specificity (e.g., steroid transporters vs. angiotensin receptors) . This principle could guide mechanistic studies for this compound.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 45092409 studies?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . For example:

  • Population : Specific biological targets or chemical systems affected by this compound.
  • Intervention : Experimental conditions (e.g., dosage, environmental factors).
  • Outcome : Measurable properties (e.g., catalytic activity, binding affinity).
    • Ensure the question addresses gaps identified through systematic literature reviews (e.g., missing mechanistic data or contradictory results) . Avoid vague terms; instead, specify variables (e.g., "How does temperature affect this compound's stability in aqueous solutions?"). Test the question for clarity using peer feedback .

Q. What methodologies are suitable for initial investigations of this compound?

  • Methodological Answer :

  • Literature Review : Systematically search databases (PubMed, SciFinder, Reaxys) using controlled vocabulary (e.g., MeSH terms) and Boolean operators . Prioritize primary sources and evaluate study quality using criteria like reproducibility and sample size .
  • Experimental Design : Start with controlled in vitro assays (e.g., spectrophotometry for stability studies) to isolate variables. Document protocols rigorously, including reagent purity and equipment calibration, to ensure reproducibility .
  • Data Collection : Use standardized instruments (e.g., validated questionnaires for interdisciplinary surveys) and pilot-test them to refine phrasing .

Q. How to conduct a literature review focused on this compound?

  • Methodological Answer :

  • Step 1 : Define scope using inclusion/exclusion criteria (e.g., studies published post-2010, peer-reviewed journals only).
  • Step 2 : Use citation chaining (forward/backward searches) to identify seminal papers .
  • Step 3 : Organize findings thematically (e.g., synthesis methods, pharmacological applications) and annotate contradictions (e.g., conflicting toxicity reports) for further analysis .
  • Step 4 : Synthesize gaps (e.g., limited data on long-term stability) to justify your research .

Advanced Research Questions

Q. How to analyze contradictory data in this compound research?

  • Methodological Answer :

  • Step 1 : Categorize contradictions (e.g., divergent kinetic results) by potential sources: methodological (e.g., assay sensitivity), contextual (e.g., pH variations), or analytical (e.g., statistical methods) .
  • Step 2 : Replicate key experiments under standardized conditions to isolate variables .
  • Step 3 : Apply mixed-methods frameworks (e.g., triangulation with computational modeling) to reconcile discrepancies . For example, use molecular dynamics simulations to explain unexpected binding affinities observed in vitro.

Q. How to optimize experimental protocols for complex this compound analyses?

  • Methodological Answer :

  • Design : Use factorial designs (e.g., response surface methodology) to evaluate interactions between variables (e.g., temperature, solvent polarity) .
  • Validation : Include internal controls (e.g., reference compounds) and validate instruments with certified standards .
  • Troubleshooting : Predefine criteria for outlier exclusion (e.g., ±3 SD) and document deviations in supplementary materials .

Q. How to ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Protocol Standardization : Detail every step, including equipment settings and batch numbers of reagents . Share raw data and code openly (e.g., via Zenodo) to enable independent verification .
  • Fraud Mitigation : Incorporate attention-check questions in surveys (e.g., "Select ‘Strongly disagree’ for this item") and use open-ended responses to detect fabricated data .
  • Peer Review : Pre-publish protocols on platforms like protocols.io for community feedback .

Q. How to integrate multi-disciplinary approaches in this compound studies?

  • Methodological Answer :

  • Collaborative Frameworks : Combine wet-lab experiments (e.g., HPLC purity analysis) with computational tools (e.g., DFT calculations for electronic structure predictions) .
  • Data Integration : Use ontologies (e.g., ChEBI for chemical entities) to standardize terminology across disciplines .
  • Ethics : Secure cross-institutional approvals for data sharing and co-authorship agreements early in the project .

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